molecular formula C9H14ClN3O2 B13547571 Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13547571
M. Wt: 231.68 g/mol
InChI Key: RFBXXXHFBAANGH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl ester group, an amino group, and a chloro-methyl substituted pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl 2-bromo-3-aminopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of nitro-pyrazole derivatives.

    Reduction: Formation of amino-pyrazole derivatives.

    Hydrolysis: Formation of 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate are not available within the provided search results, here’s what can be gathered about its applications and related compounds:

Note: It's important to remember that the query specifies to avoid content from certain sources, and to provide only verified information.

General Information

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate is a synthetic organic compound belonging to the pyrazole derivatives class. Pyrazole derivatives are known for diverse biological activities and medicinal chemistry applications. The presence of a pyrazole ring and other functional groups makes it a candidate for various chemical reactions.

Potential Applications

  • Chemistry : It can be used as an intermediate in synthesizing complex organic molecules.
  • Biology : It can be studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine : It can be investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.
  • Industry : It can be used in producing agrochemicals and specialty chemicals.

Chemical Reactions

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate can undergo several chemical reactions:

  • Oxidation : The amino group can be oxidized using oxidizing agents like potassium permanganate KMnO4KMnO_4 or hydrogen peroxide H2O2H_2O_2 to form nitro or nitroso derivatives.
  • Reduction : The chloro group can be reduced using reducing agents like lithium aluminum hydride LiAlH4LiAlH_4 or palladium on carbon Pd/CPd/C to form a hydrogenated derivative.
  • Substitution : The chloro group can be substituted with nucleophiles like amines or thiols using reagents like sodium azide NaN3NaN_3 or sodium thiolate NaSRNaSR.

Related Compounds

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate: Lacks the methyl group on the pyrazole ring.

    Ethyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate: Lacks the chloro group on the pyrazole ring.

    Ethyl 2-amino-3-(4-chloro-5-methyl-1h-imidazol-1-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of both chloro and methyl substituents on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for medicinal chemistry research .

Biological Activity

Ethyl 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C10H16ClN3O2
  • Molecular Weight : 233.71 g/mol
  • CAS Number : 1339352-89-4

This compound exhibits its biological activity primarily through modulation of various enzymatic pathways. It has been shown to interact with specific targets involved in cell cycle regulation and apoptosis.

Key Findings:

  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest, particularly in the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity IC50 (µM) Cell Line Reference
Apoptosis Induction15.3Various Cancer Cell Lines
Cell Cycle Arrest (G2/M)Not specifiedHeLa Cells
Selective Inhibition of Meprin α<10Colorectal Cancer Cells

Case Study 1: Cancer Treatment

In a study focusing on colorectal cancer, this compound was tested for its ability to inhibit cell growth. The results demonstrated significant inhibition at concentrations below 20 µM, indicating its potential as an anti-cancer agent.

Case Study 2: Inhibition of Meprin Enzymes

Research has indicated that this compound selectively inhibits meprin α, which plays a role in tumor progression. The selectivity over meprin β suggests that this compound could be developed into a targeted therapy with reduced side effects compared to non-selective inhibitors .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound shows favorable absorption characteristics with moderate solubility and permeability. Toxicological assessments have indicated low cytotoxicity against normal fibroblast cells, reinforcing its potential safety in therapeutic applications .

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 2-amino-3-(4-chloro-5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H14ClN3O2/c1-3-15-9(14)8(11)5-13-6(2)7(10)4-12-13/h4,8H,3,5,11H2,1-2H3

InChI Key

RFBXXXHFBAANGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C(=C(C=N1)Cl)C)N

Origin of Product

United States

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